molecular formula C16H14N2O B163207 Methaqualone-D7 CAS No. 136765-41-8

Methaqualone-D7

Cat. No. B163207
CAS RN: 136765-41-8
M. Wt: 257.34 g/mol
InChI Key: JEYCTXHKTXCGPB-ZMMMWQAQSA-N
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Description

Methaqualone-D7 is a sedative-hypnotic drug that is similar in effect to barbiturates, a general central nervous system depressant . It is used as a laboratory chemical and for the synthesis of substances . It is also known as Methaqualone-tolyl-d7 solution .


Synthesis Analysis

The synthesis of methaqualone usually involves uncomplicated one and two-step reactions that are easily performed in clandestine laboratories . A one-step reaction is carried out by refluxing anthranilic acid, acetic acid (or acetic anhydride), and o-toluidine .


Molecular Structure Analysis

The empirical formula of Methaqualone-D7 is C16D7H7N2O . Its molecular weight is 257.34 . The GC−MS/MS product ion spectra of Methaqualone-D7 with different collision energies have not been reported before .


Chemical Reactions Analysis

Methaqualone-D7 is suitable for quantitation of methaqualone levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, or forensic analysis .


Physical And Chemical Properties Analysis

Methaqualone-D7 is a white crystalline powder . It is soluble in ethanol, diethyl ether, and chloroform, but insoluble in water . The concentration of Methaqualone-D7 is 1 mg/mL in methanol .

Scientific Research Applications

Clinical Toxicology

Methaqualone-D7 is used as an internal standard for quantitation of methaqualone levels in biological fluids like urine, serum, or plasma by LC/MS or GC/MS. This is crucial for urine drug testing and forensic analysis .

Forensic Analysis

In forensic science, Methaqualone-D7 serves as an internal standard for the quantification of xenobiotics in blood using multiple reaction monitoring (MRM) mode after liquid–liquid extraction (LLE) .

Safety and Hazards

Methaqualone-D7 is highly flammable and toxic if swallowed . It can cause damage to organs . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While some have concluded that the disappearance of methaqualone was a regulatory success, others argue that drug regulators myopically focused on methaqualone itself and did not give enough consideration to how other drugs could produce equal or greater levels of harm . No actions were taken to disincentivize and/or prevent the pharmaceutical industry from engaging in similar behaviors .

Mechanism of Action

Target of Action

Methaqualone-D7, similar to its parent compound Methaqualone, primarily targets the GABA_A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, and their activation results in hyperpolarization of the neuron, making it less likely to fire an action potential .

Mode of Action

Methaqualone-D7 acts as a positive allosteric modulator at the GABA_A receptors . Instead, it is proposed to act through the transmembrane β(+) / α(–) subunit interface of the receptor, possibly targeting a site overlapping with that of the general anesthetic etomidate .

Biochemical Pathways

Given its similarity to methaqualone, it is likely to enhance the effect of gaba, the primary inhibitory neurotransmitter in the brain . This enhancement leads to increased inhibitory signals in the central nervous system, resulting in sedative and muscle-relaxant effects .

Pharmacokinetics

Methaqualone is known to be rapidly absorbed and distributed in the body . It follows a two-compartment open model with a fairly rapid absorptive phase . The serum elimination curve is biexponential, consisting of a phase predominantly due to distribution and a phase predominantly due to elimination . A steady-state Methaqualone serum concentration profile is observed within the first week .

Result of Action

The activation of GABA_A receptors by Methaqualone-D7 leads to a decrease in neuronal excitability, resulting in sedative, hypnotic, and muscle relaxant effects . This can lead to a state of relaxation, sleepiness, and decreased anxiety .

properties

IUPAC Name

2-methyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i1D3,3D,6D,7D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYCTXHKTXCGPB-ZMMMWQAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(=NC3=CC=CC=C3C2=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584451
Record name 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methaqualone-D7

CAS RN

136765-41-8
Record name 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-41-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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